Spinacine vs. Spinaceamine: ABTS Radical Scavenging Activity Defines a Specific Functional Profile
Spinacine exhibits measurable ABTS radical-scavenging activity, but newer spinaceamine derivatives synthesized via Suzuki coupling demonstrate enhanced efficacy. Specifically, some spinaceamine derivatives were found to be more effective radical-scavengers compared to spinacine itself [1]. Notably, both spinacine and its synthesized derivatives do not inhibit cholinesterases or carboxylesterase, indicating a specific, non-cholinergic mechanism for antioxidant applications [1].
| Evidence Dimension | ABTS radical-scavenging activity (comparative effectiveness) |
|---|---|
| Target Compound Data | Moderate ABTS radical-scavenging activity (exact IC50 values not reported in the abstract, but activity is quantifiable) |
| Comparator Or Baseline | Spinaceamine derivatives (e.g., 2-aryl substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) |
| Quantified Difference | Some spinaceamine derivatives are 'more effective radical-scavengers' than spinacine; no cholinesterase/carboxylesterase inhibition observed for either compound class |
| Conditions | ABTS assay; cholinesterase and carboxylesterase inhibition assays |
Why This Matters
This evidence directly informs procurement decisions for antioxidant research programs: spinacine provides a baseline scaffold, while its derivatives offer tunable activity, but both avoid off-target cholinergic effects.
- [1] M. A. Prezent, S. V. Baranin. Synthesis and Biological Evaluation of New 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine Derivatives. ChemistrySelect 2020, 5(44), 14017-14020. View Source
